methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
CAS No.: 886957-45-5
Cat. No.: VC11889131
Molecular Formula: C22H22N4O6S
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886957-45-5 |
|---|---|
| Molecular Formula | C22H22N4O6S |
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C22H22N4O6S/c1-23-20(30)18-14-8-9-25(22(31)32-2)11-15(14)33-21(18)24-19(29)12-4-3-5-13(10-12)26-16(27)6-7-17(26)28/h3-5,10H,6-9,11H2,1-2H3,(H,23,30)(H,24,29) |
| Standard InChI Key | LVAGQYSUSUYMSB-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
| Canonical SMILES | CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate, reflects its intricate structure. Key components include:
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A thieno[2,3-c]pyridine core, a bicyclic system combining thiophene and pyridine rings, which enhances electronic delocalization and binding affinity.
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A 3-(2,5-dioxopyrrolidin-1-yl)benzamido substituent at position 2, contributing hydrogen-bonding capabilities via the dioxopyrrolidine group .
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A methylcarbamoyl group at position 3, introducing polar interactions and metabolic stability.
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A methyl ester at position 6, which may serve as a prodrug moiety for hydrolytic activation.
Table 1: Key Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.5 g/mol |
| CAS Number | 886957-45-5 |
| IUPAC Name | Methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
The compound’s three-dimensional conformation, inferred from related thieno-pyridine derivatives, likely features a planar thieno-pyridine core with orthogonal substituents optimizing steric and electronic interactions .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate likely involves multi-step reactions, as seen in related compounds :
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Core Formation: Construction of the thieno[2,3-c]pyridine scaffold via cyclization of appropriately substituted thiophene and pyridine precursors.
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Functionalization:
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Introduction of the methylcarbamoyl group via nucleophilic acyl substitution.
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Coupling of the 3-(2,5-dioxopyrrolidin-1-yl)benzamido moiety using carbodiimide-mediated amide bond formation.
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Esterification: Installation of the methyl ester group under acidic or basic conditions.
Table 2: Representative Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | HSO, reflux | Cyclization of thieno-pyridine |
| 2 | EDC/HOBt, DMF, rt | Amide bond formation |
| 3 | CHOH, HCl gas | Esterification |
Purification and Characterization
Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) ensures >95% purity, critical for pharmacological assays .
Future Research Directions
Optimization Strategies
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Prodrug Design: Hydrolysis of the methyl ester to a carboxylic acid could enhance solubility or target affinity.
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Structure-Activity Relationships (SAR): Modifying the dioxopyrrolidine or methylcarbamoyl groups may improve potency .
Translational Applications
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